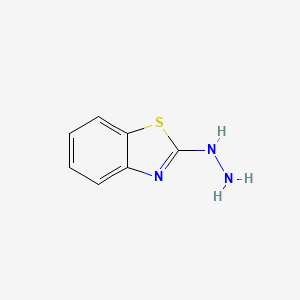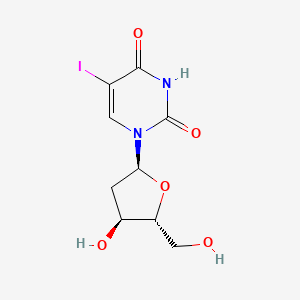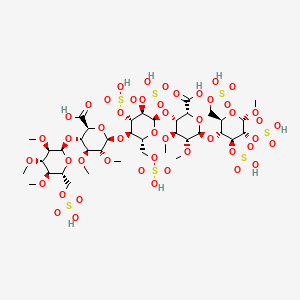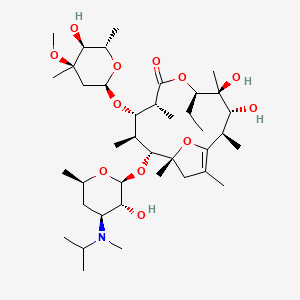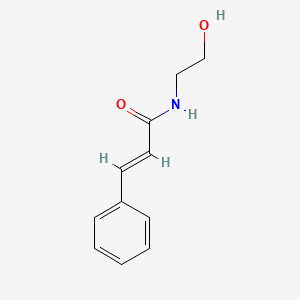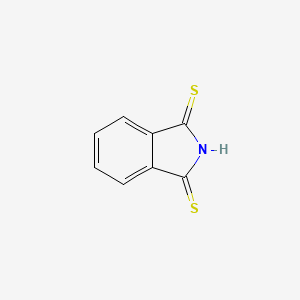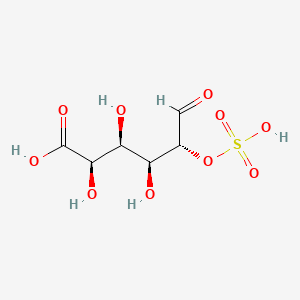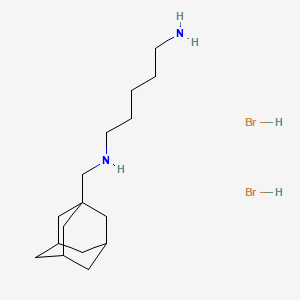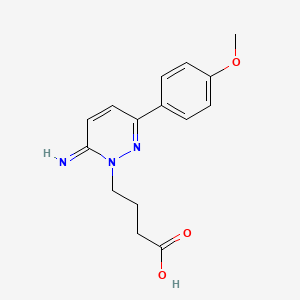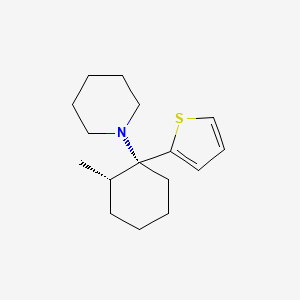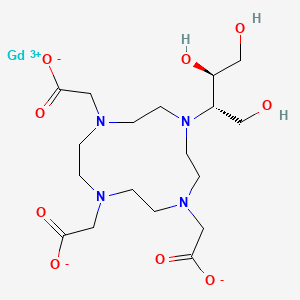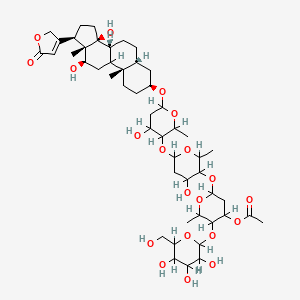
Lanatoside C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanatoside C, auch bekannt als Isolanid, ist ein Herzglykosid, das aus der Pflanze Digitalis lanata gewonnen wird. Es wird hauptsächlich zur Behandlung von Herzinsuffizienz und Herzrhythmusstörungen eingesetzt. This compound kann oral oder intravenös verabreicht werden und ist sowohl in Marken- als auch in Generika-Formen erhältlich .
Wissenschaftliche Forschungsanwendungen
Lanatoside C hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Natrium-Kalium-Adenosintriphosphatase-Pumpe hemmt, die den Fluss von Natrium-, Kalium- und Calciumionen während der Muskelkontraktion im Herzen reguliert. Diese Hemmung führt zu einem Anstieg des intrazellulären Calciumspiegels, wodurch die Herzkontraktionskraft verstärkt wird . Darüber hinaus wurde festgestellt, dass this compound Apoptose in Krebszellen induziert, indem es wichtige Signalwege wie MAPK, Wnt und PI3K/AKT/mTOR blockiert .
Wirkmechanismus
Target of Action
Lanatoside C is a cardiac glycoside, a type of drug that can be used in the treatment of congestive heart failure and cardiac arrhythmia . The primary target of this compound is the α-subunit of the ubiquitous transmembrane protein Na+/K±ATPase . This protein controls the inflow and outflow of Na+, K+, and Ca+ during muscle contraction in the heart .
Mode of Action
This compound exerts its effects by binding to and inhibiting the Na+/K±ATPase pump . This inhibition disrupts the ion balance within the cell, leading to an increase in intracellular calcium levels. The increased calcium levels then enhance the contractility of the heart muscle, which is beneficial in conditions like congestive heart failure .
Biochemical Pathways
This compound has been found to affect several biochemical pathways. It has been observed to arrest the G2/M phase of the cell cycle by blocking MAPK/Wnt/PAM signaling pathways . It also induces apoptosis by inducing DNA damage and inhibiting PI3K/AKT/mTOR signaling pathways . Furthermore, it has been found to downregulate the protein expression of STAT3, leading to decreased expression of Bcl-2 and Bcl-xl, increased expression of Bax, activation of caspase-3, and initiation of apoptosis .
Pharmacokinetics
It is known that this compound can be administered orally or intravenously . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of this compound’s action is multifaceted. It has been observed to inhibit cell proliferation and induce apoptosis in a cell-specific and dose-dependent manner only in cancer cell lines . It also exhibits anti-HSV-1 effects in viral infections, which are associated with the intracellular translocation of NRF2 .
Biochemische Analyse
Biochemical Properties
Lanatoside C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, as this compound is known to inhibit the activity of the Na+/K±ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cell membranes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering the electrochemical gradient across the cell membrane, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the Na+/K±ATPase pump, inhibiting its activity. This inhibition disrupts the balance of sodium and potassium ions in the cell, leading to an increase in intracellular calcium levels. The elevated calcium levels can then trigger various cellular responses, including changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is known to be stable under standard conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term effects observed in in vitro or in vivo studies include changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At therapeutic doses, it can improve cardiac function, but at high doses, it may cause toxic effects such as arrhythmias .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with the Na+/K±ATPase pump, which plays a crucial role in cellular ion homeostasis. This interaction can influence metabolic flux and affect levels of various metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues via passive diffusion and possibly through interaction with specific transport proteins. Its distribution can affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it interacts with the Na+/K±ATPase pump. This interaction can affect its activity or function, potentially influencing various cellular processes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Lanatoside C wird typischerweise aus den Blättern von Digitalis lanata extrahiert. Der Extraktionsprozess umfasst mehrere Schritte, darunter Mazeration, Filtration und Reinigung. Die Verbindung kann auch durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Glykosylierung von Digoxigenin mit bestimmten Zuckerresten beinhalten .
Industrielle Produktionsmethoden
Im industriellen Maßstab wird this compound durch großtechnische Extraktion aus Digitalis lanata hergestellt. Der Prozess beinhaltet die Verwendung von organischen Lösungsmitteln und chromatographischen Verfahren, um die Verbindung zu isolieren und zu reinigen. Fortschrittliche Verfahren wie die borvermittelte Aglycon-Abgabe wurden ebenfalls für die effiziente Herstellung von this compound entwickelt .
Analyse Chemischer Reaktionen
Reaktionstypen
Lanatoside C durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, einschließlich spezifischer Temperaturen und pH-Werte .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound entstehen, umfassen verschiedene glykosylierte Derivate und Aglykone. Diese Produkte werden häufig auf ihre verbesserte biologische Aktivität und ihre potenziellen therapeutischen Anwendungen untersucht .
Vergleich Mit ähnlichen Verbindungen
Lanatoside C gehört zur Familie der Herzglykoside, zu der auch andere Verbindungen wie Digoxin und Digitoxin gehören. Im Vergleich zu diesen Verbindungen hat this compound ein einzigartiges Glykosylierungsmuster, das zu seinen unterschiedlichen pharmakologischen Eigenschaften beiträgt . Ähnliche Verbindungen umfassen:
Digoxin: Ein weiteres Herzglykosid, das zur Behandlung von Herzerkrankungen eingesetzt wird.
Digitoxin: Bekannt für seine längere Halbwertszeit und ähnliche therapeutische Anwendungen.
Ouabain: Ein Herzglykosid mit starken Auswirkungen auf die Natrium-Kalium-Adenosintriphosphatase-Pumpe.
This compound zeichnet sich durch seine spezifische Glykosylierung und die daraus resultierenden biologischen Aktivitäten aus, was es zu einer wertvollen Verbindung sowohl im klinischen als auch im Forschungsbereich macht.
Eigenschaften
CAS-Nummer |
17575-22-3 |
|---|---|
Molekularformel |
C49H76O20 |
Molekulargewicht |
985.1 g/mol |
IUPAC-Name |
[6-[6-[6-[[(10S,13S,14S)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21?,22?,23?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47-,48-,49-/m0/s1 |
InChI-Schlüssel |
JAYAGJDXJIDEKI-RPGAFPMPSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
Isomerische SMILES |
CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CCC4C3CC([C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
17575-22-3 |
Piktogramme |
Acute Toxic |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Allocor Cedilanid Ceglunat Celanide isolanid lanatigen C lanatoside C Lanocide |
Herkunft des Produkts |
United States |
Q1: What is the primary target of lanatoside C?
A1: this compound primarily targets the α-subunit of Na+/K+-ATPase, a ubiquitous transmembrane protein. [] This inhibition disrupts potassium ion (K+) homeostasis, potentially contributing to its cytotoxic effects. []
Q2: How does this compound affect cancer cells?
A2: Research indicates that this compound exhibits anticancer activity through multiple mechanisms. - Induction of Autophagy: this compound treatment has been shown to induce autophagy in colorectal cancer cells, potentially linked to mitochondrial dysfunction caused by the compound. [] - Mitochondrial Dysfunction: By disrupting K+ homeostasis, this compound can cause mitochondrial aggregation and degeneration, ultimately leading to cell death. []- Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, effectively inhibiting the proliferation of cancer cells. []- Apoptosis Induction: this compound can trigger apoptosis, a programmed cell death pathway, in various cancer cell lines. This effect has been linked to increased reactive oxygen species (ROS) production and a reduction in mitochondrial membrane potential (MMP). [, ]- Inhibition of Signaling Pathways: this compound has been shown to inhibit various signaling pathways implicated in cancer cell survival and proliferation, including the MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR pathways. []
Q3: Does this compound enhance the effects of other anticancer therapies?
A3: Yes, studies suggest that this compound can act as a radiosensitizer, enhancing the cytotoxic effects of radiation therapy. This effect was observed in colorectal cancer cells, where this compound treatment impaired DNA damage repair processes, leading to sustained DNA damage and increased cell death after radiation exposure. [] Additionally, this compound has demonstrated synergistic effects with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in glioblastoma cells, enhancing their sensitivity to TRAIL-induced apoptosis. []
Q4: Does this compound affect fibroblasts, and if so, what are the implications for pulmonary fibrosis?
A4: Research has shown that this compound can suppress the proliferation and differentiation of fibroblasts. [] In a mouse model of bleomycin-induced pulmonary fibrosis, this compound protected against lung tissue damage by reducing fibroblast proliferation, inducing apoptosis in these cells, and suppressing the production of fibrotic markers. This suggests potential therapeutic applications for this compound in treating pulmonary fibrosis. []
Q5: What is the molecular formula and weight of this compound?
A5: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, this information can be readily obtained from publicly available chemical databases.
Q6: How stable is this compound, and are there any formulation strategies to improve its stability, solubility, or bioavailability?
A7: One study investigated the bioavailability of this compound from tablets, dragees, and solutions, revealing that absorption of this compound is lower than that of digoxin, another cardiac glycoside. [] This suggests potential limitations in its bioavailability. While the abstracts do not delve into specific formulation strategies, it's a crucial aspect to explore for optimizing its therapeutic potential.
Q7: What is the safety profile of this compound?
A8: this compound is an FDA-approved cardiac glycoside used in the treatment of heart failure. [, ] While generally safe when used appropriately, like all medications, it can have potential side effects. The therapeutic window for cardiac glycosides can be narrow, and toxicity can occur. [] It is crucial to consult up-to-date medical references and prescribing information for comprehensive details on contraindications, warnings, and adverse effects.
Q8: Are there any known resistance mechanisms to this compound?
A9: While the provided abstracts do not detail specific resistance mechanisms to this compound, one study found that its mitogenic activity is restricted to lymphocytes from species resistant to the toxic effects of digitalis glycosides. [] This suggests that inherent species-specific differences in sensitivity to cardiac glycosides might exist, potentially influenced by variations in the target protein, Na+/K+-ATPase. Further research is needed to elucidate precise resistance mechanisms, particularly in the context of its anticancer activity.
Q9: What in vivo models have been used to study the effects of this compound?
A10: Several animal models have been employed to investigate the effects of this compound, including:- Mouse xenograft tumor model: This model was used to demonstrate the antitumor activity of this compound, both alone and in combination with radiation, in colorectal cancer. []- Bleomycin-induced mouse model of pulmonary fibrosis: This model was used to show the protective effect of this compound against lung fibrosis. []- GBM xenograft model: This model demonstrated the ability of this compound to sensitize glioblastoma cells to TRAIL-induced apoptosis in vivo. []- Invasive orthotopic model using primary GSC neurospheres: This model, utilizing human neural stem cells engineered to express TRAIL, demonstrated the potential of combining this compound with TRAIL gene therapy for treating invasive brain tumors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


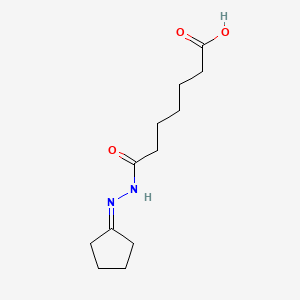
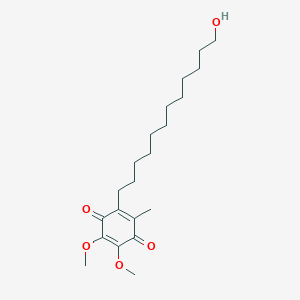
![10-(2-Chloro-6-fluorobenzyl)-8-(4-methylpiperazine-1-carbonyl)dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B1674374.png)
